5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Beschreibung
The compound 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a fluorophenyl group at position 5, a furan-2-carbonyl moiety at position 4, and a 5-methylisoxazol-3-yl substituent at position 1. The compound’s properties are influenced by its planar core (pyrrol-2-one) and the electronic effects of its substituents, particularly the fluorine atom and heterocyclic groups.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O5/c1-10-8-14(21-27-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-26-13/h2-9,16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYFQBDQLBDNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C18H16FN3O4
- Molecular Weight : 373.34 g/mol
- IUPAC Name : 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- CAS Number : Not available in the provided sources.
Antiviral Activity
Research has indicated that compounds structurally similar to 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit antiviral properties, particularly against SARS-CoV-2. For example, derivatives with similar furan and phenyl groups have shown IC50 values in the low micromolar range, suggesting effective inhibition of viral replication pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial and antifungal properties, with lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin. The presence of the furan ring and the fluorophenyl group may enhance this activity through specific interactions with microbial targets .
Cytotoxicity and Safety Profile
Cytotoxicity assessments reveal that related compounds possess low toxicity profiles, with CC50 values exceeding 100 μM in Vero and MDCK cell lines. This indicates a favorable safety margin for further development as therapeutic agents .
The mechanism by which 5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its biological effects is likely multifaceted:
- Inhibition of Viral Proteases : Similar compounds have been identified as reversible covalent inhibitors of viral proteases, crucial for viral replication.
- Modulation of Receptor Activity : The compound may interact with nicotinic acetylcholine receptors (nAChR), influencing neurotransmission and potentially offering neuroprotective effects .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formulas.
Research Findings
Isostructurality and Halogen Effects : Fluorine and chlorine analogs often exhibit similar crystal structures due to comparable van der Waals radii, but differences in dipole moments can lead to varied solubility and stability profiles .
Role of Heterocycles : The 5-methylisoxazole group in the target compound contributes to metabolic stability compared to alkyl chains (e.g., 3-methoxypropyl), which may undergo faster enzymatic degradation .
Solubility Enhancements: Pyridine or phenolic substituents improve aqueous solubility, critical for bioavailability in drug development .
Q & A
Q. How can researchers validate the compound's interaction with proposed biological targets (e.g., kinases)?
- Validation Workflow :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates .
- Kinase Profiling Panels : Test selectivity across 100+ kinases to avoid off-target effects .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
